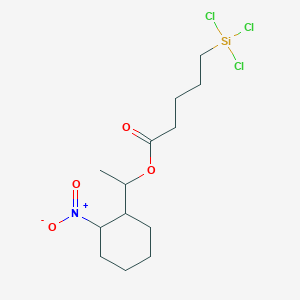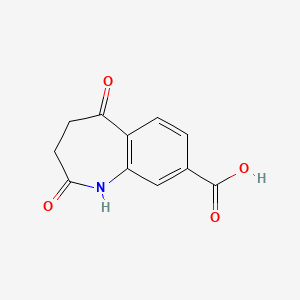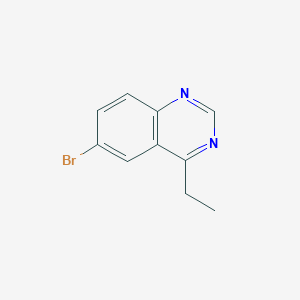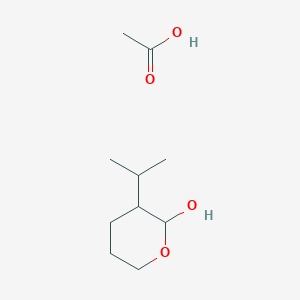![molecular formula C10H19NO2 B12594365 [(2R)-Piperidin-2-yl]methyl butanoate CAS No. 647021-25-8](/img/structure/B12594365.png)
[(2R)-Piperidin-2-yl]methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-Piperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with [(2R)-Piperidin-2-yl]methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-Piperidin-2-yl]methyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: [(2R)-Piperidin-2-yl]methanol.
Substitution: Depending on the reagent used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
[(2R)-Piperidin-2-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of fragrances and flavors due to its ester functional group.
Wirkmechanismus
The mechanism of action of [(2R)-Piperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various receptors and enzymes. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
[(2R)-Piperidin-2-yl]methyl butanoate can be compared with other similar compounds, such as:
Methyl butanoate: A simple ester with a fruity odor, used in fragrances and flavors.
Butanoic acid, 2-methyl-, methyl ester: Another ester with similar applications in the fragrance industry.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: A related compound with a different ester group, used in similar applications.
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other simple esters.
Eigenschaften
CAS-Nummer |
647021-25-8 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[(2R)-piperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
IELZVUTXZQTIRM-SECBINFHSA-N |
Isomerische SMILES |
CCCC(=O)OC[C@H]1CCCCN1 |
Kanonische SMILES |
CCCC(=O)OCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


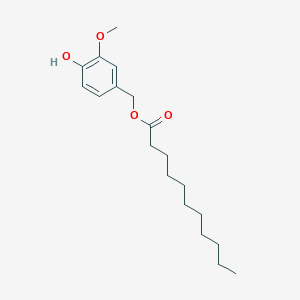

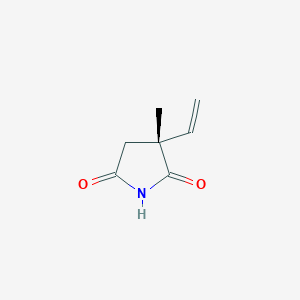
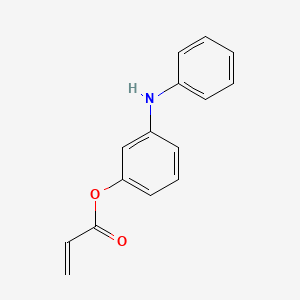
![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)

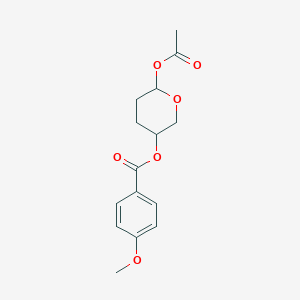
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

